Aluminum, azidodiethyl-
Description
Historical Context and Evolution of Organoaluminum Azide (B81097) Chemistry
The study of organoaluminum compounds dates back to 1859, but it was the work of Karl Ziegler in the 1950s on the direct synthesis of trialkylaluminum compounds that led to a surge in research and a Nobel Prize. Current time information in Bangalore, IN.wikipedia.org The chemistry of organic azides has an even longer history, beginning with their discovery by Peter Griess in the 1860s. rsc.org
The convergence of these two fields led to the specific development of organoaluminum azides. Azidodiethylalane, or diethylaluminum azide (Et₂AlN₃), holds the distinction of being the first reported dialkylelementazide. researchgate.net Its synthesis was independently described in the 1960s by two research groups. Prince and Weiss reported its formation from the reaction of diethylaluminum chloride with sodium azide, a method that remains common due to its safety and convenience. researchgate.netpublish.csiro.au Concurrently, Müller and Dehnicke developed a synthesis by reacting triethylaluminum (B1256330) with chlorine azide. researchgate.netpublish.csiro.au These seminal works established the foundation for the study of Et₂AlN₃, which is typically prepared in situ for subsequent reactions. Structurally, dialkylaluminum azides like their gallium analogues are known to exist as trimers, forming planar six-membered (Al-N)₃ rings. researchgate.netethernet.edu.et
Significance of Azidodiethylaluminum in Modern Organometallic Synthesis
The synthetic utility of diethylaluminum azide is extensive, primarily revolving around its ability to deliver the azide functionality for the construction of nitrogen-containing molecules, including important heterocyclic structures. Its dual nature—a potent Lewis acid combined with a soft nucleophile—underpins its significance. publish.csiro.auresearchgate.net
Regio- and Stereoselective Ring-Opening of Epoxides
One of the most powerful applications of Et₂AlN₃ is the regio- and stereoselective opening of epoxides to furnish vicinal azidohydrins. researchgate.net These products are valuable intermediates, readily converted into other functional groups, including aziridines. nih.govacs.org The Lewis acidic aluminum center coordinates to the epoxide oxygen, activating the ring for nucleophilic attack by the azide. In reactions with trisubstituted epoxides, the attack generally proceeds via an Sₙ1-like transition state, leading to the azide adding at the more substituted carbon (Markovnikov orientation) with inversion of configuration. nih.govacs.org The regioselectivity can be exceptionally high and is influenced by the substrate's structure and the reaction conditions. nih.gov For example, the reaction with 2,3-epoxy alcohols often yields single isomers. nih.gov
Table 1: Regioisomer Ratios in the Ring-Opening of Trisubstituted Terpene Epoxides with Et₂AlN₃ Data sourced from studies on the reactions of various epoxides with diethylaluminum azide in toluene (B28343). nih.govacs.org
| Epoxide Substrate | Major Product (3°,2°-azidohydrin) | Regioisomer Ratio (3°,2° / 2°,3°) |
| 2,3-Epoxygeraniol | (2R,3R)-3-Azido-2,3-dihydrogeraniol | ≥ 40:1 |
| 2,3-Epoxyfarnesol | (2R,3R)-3-Azido-2,3-dihydrofarnesol | ≥ 35:1 |
| 2,3-Epoxynerol | (2R,3S)-3-Azido-2,3-dihydronerol | ≥ 40:1 |
| cis-1,2-Epoxylimonene | 2-Azido-1-hydroxy-p-menth-8-ene | 1:3.3 to 1:10 (Reversed Selectivity) |
| 6,7-Epoxygeranyl acetate | 6-Azido-7-hydroxygeranyl acetate | 1:2.5 (Reversed Selectivity) |
Synthesis of Nitrogen Heterocycles
Diethylaluminum azide is a key reagent in [3+2] cycloaddition reactions, a cornerstone of "click chemistry," for synthesizing five-membered heterocycles. A prominent example is the Sedelmeier method for producing 5-substituted 1H-tetrazoles from a wide range of organic nitriles. rsc.orgresearchgate.net This transformation is highly efficient and showcases the reagent's utility in medicinal chemistry, where the tetrazole ring is a common pharmacophore.
Furthermore, Et₂AlN₃ reacts with α,β-unsaturated ketones bearing an α'-amino group to form 4-acyl-1H-1,2,3-triazoles. researchgate.net In a novel application, the related dimethylaluminum azide was used in an interrupted Nazarov reaction, trapping the intermediate oxyallyl cation to install an azide group on a cyclopentanone (B42830) framework, a previously unknown transformation. ualberta.ca
Other Synthetic Applications
Beyond cycloadditions and epoxide openings, diethylaluminum azide serves as an efficient reagent for converting esters directly into acyl azides in a single step. researchgate.net Acyl azides are themselves versatile intermediates, notably used in the Curtius rearrangement to produce isocyanates and subsequently amines or ureas. researchgate.net
Current Research Landscape and Emerging Trends in Azidodiethylaluminum Chemistry
The research landscape surrounding azidodiethylaluminum is shaped by broader trends in synthetic chemistry, including the demand for efficient and selective methods for constructing complex molecules and the development of novel catalytic systems.
A major theme in modern chemistry is the synthesis of nitrogen heterocycles, which are ubiquitous in pharmaceuticals and natural products. nih.govmdpi.com Azidodiethylaluminum continues to be relevant in this area due to its reliable generation of azido-functionalized intermediates and its direct role in forming rings like tetrazoles and triazoles. researchgate.netnih.gov
Current research also explores the boundaries of reactivity by modifying the Lewis acidity of the aluminum center. The development of superacidic aluminum azido (B1232118) species using highly electron-withdrawing substituents, such as the perfluorophenyl group (C₆F₅), demonstrates a push towards creating more reactive reagents. rsc.orgrsc.org These superacidic systems have shown unique reactivity, including the formation of unusual polyazido aluminum clusters and the ability to activate alkynes for cycloaddition. rsc.orgrsc.org
While Et₂AlN₃ is primarily used as a stoichiometric reagent, the broader field of organoaluminum chemistry is increasingly focused on catalysis. publish.csiro.au The principles learned from the reactivity of Et₂AlN₃, such as the cooperative action of a Lewis acid and a nucleophile, inform the design of new catalytic systems. Emerging trends focus on sustainable synthesis, and the development of direct, atom-economical transformations using earth-abundant metals like aluminum is a key goal. researchgate.net The application of organoaluminum reagents in complex, cascade reactions, such as the interrupted Nazarov cyclization, highlights a trend towards increasing molecular complexity in a single, efficient step. ualberta.ca
Structure
2D Structure
Properties
CAS No. |
6591-35-1 |
|---|---|
Molecular Formula |
C4H10AlN3 |
Molecular Weight |
127.12 g/mol |
IUPAC Name |
azido(diethyl)alumane |
InChI |
InChI=1S/2C2H5.Al.N3/c2*1-2;;1-3-2/h2*1H2,2H3;;/q;;+1;-1 |
InChI Key |
DQGZQAJIHKWEIU-UHFFFAOYSA-N |
Canonical SMILES |
CC[Al](CC)N=[N+]=[N-] |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy for Molecular Structure Analysis (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for probing the molecular vibrations of diethylaluminum azide (B81097) and provide key insights into its structure, particularly the nature of the azide group and the aluminum-nitrogen framework. In its predominant trimeric form, (Et₂AlN₃)₃, the molecule is understood to possess a cyclic (AlN)₃ core with bridging azide ligands.
The vibrational spectra are characterized by specific bands corresponding to the azide and diethylaluminum moieties. The most prominent of these are the asymmetric (νₐ) and symmetric (νₛ) stretching vibrations of the N₃ group. For the trimeric species, the asymmetric stretch typically appears as a strong band in the infrared spectrum.
Table 1: Key Vibrational Frequencies for Diethylaluminum Azide
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Assignment |
|---|---|---|---|
| Asymmetric N₃ Stretch (νₐ) | ~2100 | Not reported | N=N=N stretching |
| Symmetric N₃ Stretch (νₛ) | ~1355 | Not reported | N-N-N stretching |
| Al-N Ring Vibrations | Multiple bands | Multiple bands | Stretching and bending of the (AlN)₃ core |
| C-H Stretching | ~2800-3000 | ~2800-3000 | Stretching of C-H bonds in ethyl groups |
Note: Specific peak frequencies can vary slightly based on the physical state (solid, liquid, or solution) and the presence of monomeric species.
The positions of the azide stretching bands are indicative of a covalently bonded azide group. In the trimeric structure, the azide groups bridge the aluminum atoms, leading to a specific vibrational signature. The presence of multiple bands in the lower frequency region corresponds to the vibrations of the (AlN)₃ ring and the Al-C bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
NMR spectroscopy has been instrumental in characterizing the structure and dynamic behavior of diethylaluminum azide in solution. Studies have confirmed the existence of a trimer-monomer equilibrium, which is influenced by factors such as temperature and solvent.
Proton (¹H) NMR Spectroscopic Investigations
The ¹H NMR spectrum of diethylaluminum azide in a non-coordinating solvent like toluene (B28343) provides information about the ethyl groups attached to the aluminum atoms. The spectrum typically shows a quartet and a triplet, characteristic of an ethyl group, arising from the methylene (-CH₂) and methyl (-CH₃) protons, respectively.
The chemical shifts of these protons are sensitive to the aggregation state of the molecule. As the equilibrium shifts between the trimer and the monomer, the electronic environment of the ethyl groups changes, leading to observable changes in their chemical shifts. This temperature-dependent behavior in the ¹H NMR spectrum has been a key piece of evidence in demonstrating the trimer-monomer equilibrium in solution.
Table 2: Representative ¹H NMR Data for Diethylaluminum Azide in Toluene
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₂- | Variable (temperature-dependent) | Quartet |
Aluminum (²⁷Al) NMR Spectroscopic Studies
²⁷Al NMR spectroscopy is a direct probe of the local environment of the aluminum nucleus. The chemical shift in ²⁷Al NMR is highly sensitive to the coordination number and the symmetry of the substituents around the aluminum atom.
For diethylaluminum azide, ²⁷Al NMR studies in toluene have been crucial in confirming the trimer-monomer equilibrium. The trimeric form, with its presumably four-coordinate aluminum centers within the (AlN)₃ ring, and the monomeric form, with a lower coordination number, are expected to have distinct ²⁷Al chemical shifts. The observation of temperature-dependent changes in the ²⁷Al NMR spectrum provides strong evidence for the dynamic equilibrium between these species in solution.
Table 3: Expected ²⁷Al NMR Characteristics for Diethylaluminum Azide Species
| Species | Coordination Number of Al | Expected Chemical Shift Range (δ, ppm) |
|---|---|---|
| Trimer ((Et₂AlN₃)₃) | 4 | ~150 - 170 |
Note: The exact chemical shifts are dependent on solvent and temperature.
X-ray Diffraction Techniques for Solid-State Structural Determination
While a definitive single-crystal X-ray diffraction study for the trimer of diethylaluminum azide, (Et₂AlN₃)₃, is not widely reported in readily available literature, its structure can be inferred from related organoaluminum azides. For instance, the crystal structure of dimeric bis(pentafluorophenyl)aluminum azide, [(C₆F₅)₂Al(μ-N₃)]₂, reveals a central four-membered (AlN)₂ ring with bridging azide groups.
Based on this and the strong evidence for a trimeric nature from other spectroscopic and cryoscopic methods, the solid-state structure of diethylaluminum azide is proposed to be a six-membered (AlN)₃ ring. In this arrangement, the aluminum and nitrogen atoms alternate, with the nitrogen atoms originating from the bridging azide groups. The ethyl groups are terminally bonded to the aluminum atoms. This cyclic structure is consistent with the known tendency of organoaluminum compounds to form associated structures through bridging ligands.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| Aluminum, azidodiethyl- |
| Diethylaluminum azide |
Reactivity and Mechanistic Investigations of Azidodiethylaluminum
Lewis Acidity and Coordination Behavior
Organoaluminum compounds, in general, are known to be effective Lewis acids due to the electron-deficient nature of the aluminum center. This Lewis acidity governs their coordination behavior with various electron-donating species.
Reactions Involving the Azide (B81097) Moiety
The azide functional group is known for its participation in a variety of reactions, most notably 1,3-dipolar cycloadditions.
1,3-Dipolar Cycloaddition Reactions with Unsaturated SubstratesThe 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings.nih.govwikipedia.orgIn this reaction, a 1,3-dipole (like an organic azide) reacts with a dipolarophile (typically an alkene or alkyne) in a concerted fashion.nih.govwikipedia.orgThis reaction, often referred to as the Huisgen cycloaddition, is a cornerstone of heterocyclic synthesis.nih.gov
Synthesis of Diverse Heterocyclic Systems (e.g., Tetrazoles, Triazoles)The reaction of azides with nitriles or alkynes is a primary method for synthesizing tetrazoles and triazoles, respectively.
Tetrazoles: The cycloaddition of an azide to the carbon-nitrogen triple bond of a nitrile yields a tetrazole ring. nih.govresearchgate.net Lewis acids are often employed to activate the nitrile, making it more susceptible to cycloaddition. organic-chemistry.org Various methods have been developed for this synthesis, highlighting its importance in medicinal chemistry. gatech.edurug.nl
Triazoles: The reaction between an azide and an alkyne leads to the formation of a 1,2,3-triazole ring. nih.govnih.gov This reaction is famously catalyzed by copper(I), known as the "click" reaction, but can also be promoted by other metals or occur thermally. nih.govorganic-chemistry.org The choice of catalyst can influence the regioselectivity of the reaction. nih.gov
Table 1: General Synthesis of Heterocycles via 1,3-Dipolar Cycloaddition
| 1,3-Dipole | Dipolarophile | Heterocyclic Product |
|---|---|---|
| Organic Azide | Nitrile | Tetrazole |
Regioselectivity and Stereoselectivity in CycloadditionsThe orientation and stereochemistry of the products of 1,3-dipolar cycloadditions are critical aspects of these reactions.
Regioselectivity: When using unsymmetrical alkynes or alkenes, the azide can add in two different orientations, leading to two possible regioisomers (e.g., 1,4- and 1,5-disubstituted triazoles). nih.gov The regiochemical outcome is influenced by electronic and steric factors of both the dipole and the dipolarophile, and can often be controlled by the choice of catalyst. nih.govkuleuven.beresearchgate.net For instance, copper-catalyzed azide-alkyne cycloadditions (CuAAC) typically yield 1,4-disubstituted triazoles, whereas ruthenium-catalyzed versions (RuAAC) often favor the 1,5-isomer. nih.gov
Stereoselectivity: 1,3-dipolar cycloadditions are typically concerted, pericyclic reactions and are therefore stereospecific. wikipedia.orglibretexts.org This means that the stereochemistry of the dipolarophile is retained in the product. For example, a cis-alkene will yield a syn-substituted five-membered ring, while a trans-alkene will give the anti-product. wikipedia.org Chiral auxiliaries or catalysts can be used to induce diastereoselectivity or enantioselectivity in these reactions. nih.govnih.gov
Nitrene-Generating Pathways and Subsequent Reactivity
Organic azides are widely recognized as precursors to highly reactive nitrene intermediates upon thermal or photochemical decomposition, which then undergo reactions such as aziridination or C-H insertions wisc.eduresearchgate.net. The decomposition of a prototypical azide, isopropyl azide, has been shown to proceed through a rate-determining step involving the formation of isopropyl nitrene, which subsequently isomerizes to an imine derivative rsc.org. This decomposition can occur through either a spin-allowed pathway via a transition state or a spin-forbidden route involving an intersystem crossing rsc.org.
While these general pathways are well-established for organic azides, specific studies detailing the direct thermal or photochemical generation of a nitrene from azidodiethylaluminum are not extensively documented in the available literature. However, the reactivity patterns of organometallic azides can involve nitrene transfer. For instance, transient terminal copper-nitrene intermediates can be generated from the reaction of a copper(I) complex with an aryl azide researchgate.net. Preliminary studies of related dicopper nitrene complexes indicate electrophilic reactivity at the nitrene center, reacting with phosphines and isocyanides researchgate.net. The thermolysis of azidodiethylaluminum itself is known to be a pathway for forming aluminum nitride (AlN), particularly in the context of materials science for creating thin films researchgate.net. This transformation implies the loss of nitrogen and the formation of Al-N bonds, a process consistent with the intermediacy of a nitrene-like species that is immediately trapped or stabilized at the metal center.
Reactions with Nucleophiles and Electrophiles
Azidodiethylaluminum demonstrates dual reactivity, capable of acting as a source for both the nucleophilic azide anion (N₃⁻) and the electrophilic diethylaluminum cation (Et₂Al⁺), as well as participating in ethyl group transfer. Its behavior is highly dependent on the substrate it reacts with.
As a nucleophilic azidating agent, diethylaluminum azide is effective in the ring-opening of epoxides. The reaction with trisubstituted epoxides generally proceeds with high regioselectivity to afford the more highly substituted azide, which is consistent with an Sₙ1-like mechanism involving a Markovnikov-type orientation nih.govacs.org. The regioselectivity can be influenced by the structure of the epoxide, the presence of nearby functional groups, and the stoichiometry of the aluminum reagent nih.gov.
It also participates in conjugate addition reactions with α,β-unsaturated carbonyl compounds koreascience.kr. This reactivity is analogous to that of diethylaluminum cyanide, which is used for conjugate hydrocyanation koreascience.kr.
Conversely, the electrophilic character of the aluminum center plays a crucial role in its reactions. When treated with esters or acid chlorides, azidodiethylaluminum can act as an azidating agent. For example, its reaction with esters provides a direct, one-step synthesis of acyl azides researchgate.net. A notable example of its dual reactivity is seen in its reaction with benzoyl chloride, which yields both benzoyl azide (from azide transfer) and ethyl phenyl ketone (from ethyl group migration) koreascience.kr. This competitive reaction highlights the ability of the reagent to act as both an azide donor and an ethyl group donor.
| Reactant | Reagent | Product(s) | Yield (%) | Reference |
| Benzoyl chloride | Azidodiethylaluminum | Benzoyl azide | 45% | koreascience.kr |
| Ethyl phenyl ketone | 50% | koreascience.kr | ||
| Methyl benzoate | Azidodiethylaluminum | Benzoyl azide | - | researchgate.net |
| Trisubstituted epoxides | Azidodiethylaluminum | vicinal azidohydrins | Varies | nih.govacs.org |
| α,β-Unsaturated carbonyls | Azidodiethylaluminum | β-azido carbonyl compounds | Varies | koreascience.kr |
Transformations Involving the Organoaluminum Center
The reactivity of azidodiethylaluminum is not limited to the azide moiety; the organoaluminum center itself can undergo significant transformations, including the exchange of its ligands.
Transmetallation and Alkyl Exchange Reactions
Transmetallation is a fundamental reaction in organometallic chemistry involving the transfer of ligands from one metal center to another wikipedia.org. The general form of this reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R wikipedia.org. While specific examples of transmetallation involving the direct transfer of the azide or ethyl groups from azidodiethylaluminum to another metal are not detailed in the provided search results, the reaction of diethylaluminum chloride with sodium azide to form azidodiethylaluminum is itself a form of transmetallation/ligand exchange researchgate.netkoreascience.kr.
Alkyl exchange reactions are also characteristic of organoaluminum compounds. The reaction of azidodiethylaluminum with benzoyl chloride, which produces ethyl phenyl ketone, demonstrates an ethyl group transfer koreascience.kr. This suggests a process where the ethyl group from the aluminum center is transferred to the carbonyl carbon of the acid chloride, a reaction pathway competitive with the transfer of the azide group.
Insertion Reactions Across Carbon-Heteroatom Multiple Bonds
Azidodiethylaluminum undergoes insertion reactions with various carbon-heteroatom multiple bonds, particularly carbonyl groups. The reaction with esters to form acyl azides is a key example of this reactivity researchgate.net. In this transformation, the azide moiety effectively inserts into the carbon-oxygen double bond of the ester, leading to the displacement of the alkoxy group and formation of the acyl azide.
Computational and Theoretical Studies on Azidodiethylaluminum Systems
Electronic Structure and Bonding Analysis
Computational studies are pivotal in elucidating the electronic structure and the nature of chemical bonding in azidodiethylaluminum. Experimental evidence suggests that it predominantly exists as a trimer, ((C₂H₅)₂AlN₃)₃, featuring a stable six-membered ring of alternating aluminum and nitrogen atoms. researchgate.netresearchgate.net Theoretical calculations complement this finding by providing a detailed picture of the electron distribution and orbital interactions within this structure.
Density Functional Theory (DFT) is a common method used to investigate the electronic properties of such organometallic compounds. nih.govaps.org An analysis of the molecular orbitals (MOs) of the azidodiethylaluminum trimer would likely reveal significant delocalization of electron density within the (AlN)₃ ring, contributing to its stability. The bonding between the aluminum and nitrogen atoms is expected to have both ionic and covalent character, a common feature in organoaluminum chemistry.
The azide (B81097) group (N₃) itself presents an interesting case for bonding analysis. Theoretical calculations on small organic azides show that the central nitrogen atom typically bears a positive charge, while the two terminal nitrogen atoms are negatively charged. mdpi.com This charge distribution is crucial for its reactivity. In the context of the (AlN)₃ ring, the terminal nitrogen of the azide ligand coordinates to the Lewis acidic aluminum center. Computational methods like Natural Bond Orbital (NBO) analysis can quantify the charge transfer and the nature of the Al-N bond.
Table 1: Calculated Hirshfeld Charges on the Azide Moiety in Model Systems
| Atom | Hydrazoic Acid (HN₃) mdpi.com | Methyl Azide (CH₃N₃) mdpi.com |
|---|---|---|
| N(1) (bonded to R) | Negative | Negative |
| N(2) (central) | Positive | Positive |
| N(3) (terminal) | Negative | Negative |
This table, based on data from related small azide compounds, illustrates a typical charge distribution pattern expected in the azide group of azidodiethylaluminum.
Reaction Mechanism Elucidation via Quantum Chemical Calculations
Quantum chemical calculations are indispensable for mapping out the potential energy surfaces of chemical reactions, providing detailed insights into reaction pathways, transition states, and the energies associated with them. rsc.org A key reaction of azidodiethylaluminum is the ring-opening of epoxides. nih.gov Experimental results suggest that these reactions proceed through an Sₙ1-like mechanism, which can be rigorously investigated using computational methods. nih.gov
Transition State Characterization and Activation Energies
For the reaction of azidodiethylaluminum with an epoxide, theoretical calculations can be employed to locate the transition state (TS) structure. wikipedia.org The transition state is a first-order saddle point on the potential energy surface, and its geometry provides a snapshot of the bond-breaking and bond-forming processes. In the case of epoxide opening, the TS would likely show an elongated C-O bond of the epoxide ring and the incipient formation of a bond between a carbon atom and the terminal nitrogen of the azide.
Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea). fsu.edu This value is a critical determinant of the reaction rate. Computational chemistry allows for the systematic study of how factors like the structure of the epoxide and the solvent environment influence the activation energy, thereby affecting the regioselectivity of the reaction. nih.gov
Energy Profiles of Key Reaction Pathways
By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur as the reaction progresses. For the azidodiethylaluminum-mediated opening of epoxides, the energy profile would likely show an initial coordination of the aluminum atom to the epoxide oxygen, followed by the transition state for nucleophilic attack by the azide, and finally the formation of the azido (B1232118) alcohol product. nih.gov
Table 2: Hypothetical Energy Data for a Reaction Pathway
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Et₂AlN₃ + Epoxide) | 0.0 |
| Pre-reaction Complex | -5.2 |
| Transition State | +15.8 |
| Intermediate | -2.5 |
| Product (Azido alcohol) | -20.7 |
This table represents a plausible, though hypothetical, set of relative energies that could be obtained from quantum chemical calculations for a reaction involving azidodiethylaluminum.
Prediction of Spectroscopic Properties and Conformational Landscapes
Computational methods are highly effective in predicting spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govlongdom.org By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated, which can then be compared with experimental data to confirm structural assignments. diva-portal.org For azidodiethylaluminum, calculations would predict characteristic vibrational modes for the Al-N ring, the azide group's asymmetric and symmetric stretches, and the vibrations associated with the ethyl groups.
Conformational analysis, another area where computation excels, can be used to explore the different possible spatial arrangements of the azidodiethylaluminum trimer and its associated energies. nih.gov While the six-membered (AlN)₃ ring is expected to be relatively rigid, the ethyl groups attached to the aluminum atoms can adopt various conformations. Computational searches can identify the lowest energy conformer and the energy barriers between different conformations, providing insight into the molecule's flexibility.
Molecular Dynamics Simulations for Understanding Reactivity and Aggregation
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into processes like aggregation and the dynamics of reactions in solution. nih.govbiorxiv.org A key feature of azidodiethylaluminum is its existence in a trimer-monomer equilibrium in solution. researchgate.netresearchgate.net MD simulations can be used to model this equilibrium, helping to understand the factors that favor the trimeric state versus the monomeric state, such as solvent, temperature, and concentration. nih.gov
Simulations could track the interactions between multiple azidodiethylaluminum molecules, revealing the pathways and intermolecular forces that drive the formation of the trimeric aggregate. mdpi.comornl.gov Furthermore, MD simulations can provide a dynamic picture of the reaction between azidodiethylaluminum and other molecules in a solvent environment. This approach can illuminate the role of solvent molecules in stabilizing intermediates and transition states and provide a more realistic understanding of the reaction dynamics than static quantum chemical calculations alone.
Advanced Applications in Synthetic Chemistry and Materials Science
Catalytic Applications in Organic Transformations
While not extensively documented as a catalyst in the traditional sense, azidodiethylaluminum serves as a key reagent in specific organic transformations, facilitating reactions with high regio- and stereoselectivity. Its role is particularly notable in the ring-opening of epoxides.
The primary application of azidodiethylaluminum in this context is not as a catalyst that is regenerated in a catalytic cycle, but rather as a stoichiometric reagent that delivers the azide (B81097) nucleophile with high precision. Research has focused on its utility in the azidolysis of epoxides, a reaction of significant importance in the synthesis of pharmaceuticals and other biologically active molecules. The reaction of trisubstituted terpene epoxides with diethylaluminum azide in toluene (B28343) has been shown to produce vicinal azidohydrins. The regioselectivity of this reaction is influenced by several factors, including the structure of the epoxide substrate, the equivalents of azidodiethylaluminum used, and the presence of additives. The predominant product is typically the one resulting from a Markovnikov-type orientation, suggesting an S(_N)1-like transition state. acs.org
Table 1: Regioselectivity of Diethylaluminum Azide Opening of Trisubstituted Epoxides
| Epoxide Substrate | Regioisomer Ratio (3°,2°/2°,3°) | Stereochemistry |
|---|---|---|
| 2,3-Epoxygeraniol | ≥ 35–40:1 | Inversion of configuration at C3 |
| 2,3-Epoxyfarnesol | ≥ 35–40:1 | Inversion of configuration at C3 |
| 2,3-Epoxynerol | ≥ 35–40:1 | Inversion of configuration at C3 |
| 6,7-Epoxygeranyl acetate | 1:2.5 | - |
| cis-1,2-Epoxylimonene | 1:3.3 to 1:10 | - |
Data sourced from studies on the reactions of trisubstituted terpene epoxides with Et(_2)AlN(_3) in toluene. acs.org
Azidodiethylaluminum's primary role in what can be broadly termed metal-assisted organic reactions is as a potent and selective azide source. The aluminum center acts as a Lewis acid, coordinating to the epoxide oxygen and activating the ring for nucleophilic attack by the azide. This activation is crucial for the observed high regioselectivity. The reaction proceeds through a proposed diethylaluminum epoxonium ion intermediate, and the stereoelectronic characteristics of this intermediate and the subsequent transition state dictate the final product distribution. acs.org The azide transfer from aluminum to the carbon center is a key step, and while the aluminum species is not regenerated, its influence is critical to the outcome of the reaction.
Polymerization Initiators and Control Agents
Organoaluminum compounds are known to be effective initiators for various types of polymerization. While the specific use of azidodiethylaluminum in controlled radical polymerization is not well-documented, its potential as an initiator in ring-opening polymerization can be inferred from the reactivity of related organoaluminum species.
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with well-defined architectures. nih.govsigmaaldrich.com These methods typically rely on specific initiators and catalysts to control the polymerization process. There is currently a lack of specific research literature detailing the use of azidodiethylaluminum as an initiator or control agent in ATRP or RAFT polymerization processes.
Ring-opening polymerization (ROP) is a key method for the synthesis of biodegradable polyesters and other functional polymers. mdpi.com Aluminum complexes are widely used as initiators for the ROP of cyclic esters like ε-caprolactone and lactides. mdpi.com The polymerization is believed to proceed via a coordination-insertion mechanism, where the monomer coordinates to the aluminum center before the initiation of polymerization. While specific studies on azidodiethylaluminum as an ROP initiator are limited, the general mechanism for aluminum-initiated ROP of ε-caprolactone involves the formation of an aluminum alkoxide species that acts as the true initiator. nih.gov It is plausible that azidodiethylaluminum could initiate ROP, potentially leading to polymers with an azide end-group, which would be valuable for post-polymerization modifications via "click" chemistry.
Precursors for Advanced Inorganic Materials
One of the most significant and well-documented applications of azidodiethylaluminum is as a single-source precursor for the synthesis of aluminum nitride (AlN), an advanced inorganic material with exceptional thermal and electronic properties. aip.orgaip.org
The use of a single-source precursor, which contains both the aluminum and nitrogen elements in one molecule, offers several advantages in materials synthesis, including lower deposition temperatures and improved film purity. Azidodiethylaluminum has been successfully employed in Chemical Vapor Deposition (CVD) processes to produce AlN thin films and nanopowders. aip.org
The thermal decomposition of diethylaluminum azide is a key step in the formation of AlN. Studies using X-ray photoelectron spectroscopy (XPS) have shown that the surface reaction of condensed thin films of diethylaluminum azide to form AlN begins at approximately 300 °C, with the formation of crystalline AlN occurring at temperatures above 500 °C. aip.org The proposed mechanism involves the elimination of molecular nitrogen from the azide, leading to the formation of a nitrene radical intermediate which then reacts to form the AlN network. aip.org This method allows for the deposition of AlN films at significantly lower temperatures than traditional methods that use separate aluminum and nitrogen sources. ucsd.eduredalyc.org
Table 2: Deposition Parameters for AlN Thin Films from Diethylaluminum Azide
| Parameter | Value/Condition | Reference |
|---|---|---|
| Precursor | Diethylaluminum azide (Et(_2)AlN(_3)) | aip.orgaip.org |
| Deposition Method | Chemical Vapor Deposition (CVD) | aip.org |
| Substrate Temperature | > 500 °C for crystalline AlN | aip.org |
| Onset of Surface Reaction | ~ 300 °C | aip.org |
| Intermediate Species | Nitrene radical | aip.org |
Synthesis of Aluminum Nitride and Related Ceramics
Azidodiethylaluminum has emerged as a promising precursor for the low-temperature synthesis of aluminum nitride (AlN), a ceramic material prized for its high thermal conductivity, excellent electrical insulation, and wide bandgap. Traditional methods for synthesizing AlN often require high temperatures and can result in impurities. The use of organometallic precursors like azidodiethylaluminum offers a pathway to high-purity AlN at significantly lower temperatures.
The synthesis of AlN from azidodiethylaluminum is typically achieved through a pyrolysis process. ustb.edu.cn In this method, the precursor is heated in a controlled environment, leading to its decomposition and the subsequent formation of AlN. The thermal decomposition of azidodiethylaluminum proceeds smoothly at temperatures in the range of 460–580°C, yielding nanometric particles of aluminum nitride. ustb.edu.cn This approach allows for the production of high-purity AlN powders with controlled particle sizes.
Furthermore, dialkylaluminum azides, including azidodiethylaluminum, have been successfully employed in the deposition of AlN thin films. umn.edu This process can be carried out at temperatures as low as 400°C, making it compatible with various substrates used in microelectronics. umn.edu X-ray photoelectron spectroscopy (XPS) analysis of the resulting films confirms the formation of aluminum nitride, although some unreacted azide precursor may remain on the surface. umn.edu
Key Research Findings on AlN Synthesis from Azidodiethylaluminum:
| Precursor | Synthesis Method | Temperature Range (°C) | Product | Key Advantages |
| Azidodiethylaluminum | Pyrolysis in aerosol reactor | 460–580 | Nanometric AlN particles | Low-temperature synthesis, high purity |
| Dialkylaluminum azides | Thin film deposition | As low as 400 | AlN thin films | Compatibility with various substrates |
The use of azidodiethylaluminum and related organometallic azides represents a significant advancement in the preparation of aluminum nitride materials, offering a viable route to high-quality ceramics and thin films for electronic and optoelectronic applications. rsc.orgresearchgate.net
Formation of Azido-Bridged Aluminum Clusters
Azidodiethylaluminum itself provides a fundamental example of an azido-bridged aluminum cluster. Structural studies, including infrared spectroscopy and ¹H NMR, have revealed that azidodiethylaluminum exists as a trimer, [(C₂H₅)₂AlN₃]₃, featuring a stable six-membered ring structure. energetic-materials.org.cn In this trimeric cluster, the aluminum atoms are bridged by the α-nitrogen atoms of the azide groups. This cyclic arrangement is a key feature of its structure and influences its reactivity.
The formation of more complex azido-bridged aluminum clusters from organoaluminum azides has also been demonstrated, although not specifically starting from azidodiethylaluminum. For instance, the thermal conversion of (Me₃SiN₃)Al(C₆F₅)₃ leads to the formation of the dimeric azido-bridged cluster [(C₆F₅)₂Al(μ-N₃)]₂. rsc.orgresearchgate.net Further reaction of this dimer with an excess of Me₃SiN₃ can produce a more elaborate cluster, [(C₆F₅)₂Al(μ-N₃)₂]₃Al, which contains four aluminum centers and six bridging azide ligands. rsc.orgresearchgate.net This demonstrates the propensity of aluminum azides to form a variety of cluster structures through the bridging azide moiety.
While the primary reported structure for azidodiethylaluminum is its trimer, the analogous behavior of other aluminum azides suggests the potential for the formation of other azido-bridged clusters under different reaction conditions or with the introduction of other reagents. The study of these clusters is crucial for understanding the fundamental chemistry of organoaluminum azides and their decomposition pathways to form materials like aluminum nitride.
Structural Characteristics of Azido-Bridged Aluminum Compounds:
| Compound | Structure | Bridging Ligand | Key Structural Feature |
| [(C₂H₅)₂AlN₃]₃ | Trimer | Azide (N₃) | Stable six-membered (Al-N)₃ ring |
| [(C₆F₅)₂Al(μ-N₃)]₂ | Dimer | Azide (N₃) | Four-membered (Al-N)₂ ring |
| [(C₆F₅)₂Al(μ-N₃)₂]₃Al | Tetranuclear Cluster | Azide (N₃) | Four Al centers bridged by six azides |
Future Research Directions and Interdisciplinary Perspectives
Exploration of Bioorthogonal Chemical Applications for Azidodiethylaluminum
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide (B81097) group is a cornerstone of bioorthogonal chemistry, most notably in the "click chemistry" paradigm, which involves the copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) to form triazoles. acs.orgscientificupdate.comresearchgate.net These reactions are highly efficient, selective, and biocompatible. researchgate.net
While azidodiethylaluminum itself is not biocompatible due to the reactive nature of the aluminum-carbon bond, its potential lies in its ability to serve as an azide-transfer agent in the synthesis of molecules intended for bioorthogonal applications. Future research could explore the use of azidodiethylaluminum in the efficient and stereoselective synthesis of azido-functionalized biomolecules, such as amino acids, sugars, or lipids. These functionalized molecules could then be used for in vivo labeling and imaging of biological processes. researchgate.net
The Lewis acidic nature of the aluminum center in azidodiethylaluminum could also be exploited to catalyze azide-transfer reactions under mild conditions, potentially offering advantages in terms of reaction rates and selectivity compared to existing methods. Research in this area would involve detailed mechanistic studies to understand the transfer of the azide group from the aluminum center to various organic substrates.
Table 1: Key Bioorthogonal Reactions Involving Azides
| Reaction Name | Description | Key Features | Potential Relevance for Azidodiethylaluminum |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species. acs.orgscientificupdate.com | High yield, high selectivity, mild reaction conditions. acs.org | Synthesis of azido-functionalized precursors for CuAAC reactions. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A catalyst-free [3+2] cycloaddition between an azide and a strained cyclooctyne. magtech.com.cnnih.gov | Copper-free, suitable for live-cell imaging. magtech.com.cn | Development of novel azido (B1232118) compounds with unique reactivity for SPAAC. |
| Staudinger Ligation | Reaction between an azide and a phosphine (B1218219) to form an aza-ylide, which then hydrolyzes to an amine and a phosphine oxide. researchgate.netmdpi.com | Forms a stable amide bond. mdpi.com | Synthesis of complex azido-containing molecules for subsequent ligation. |
Integration with Flow Chemistry for Scalable Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of hazardous or unstable compounds. nih.govucd.ienih.gov The small reactor volumes and excellent heat and mass transfer in flow systems allow for safer handling of energetic materials like azides and highly reactive organometallics. nih.govflinders.edu.auresearchgate.net
The synthesis of azidodiethylaluminum, which involves the reaction of diethylaluminum chloride with an azide source, is well-suited for translation to a continuous flow process. sigmaaldrich.com A flow chemistry setup could enable precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields, purity, and safety. ucd.iebeilstein-journals.org Furthermore, in-line purification and analysis techniques could be integrated into the flow system, allowing for real-time monitoring and optimization of the reaction. ucd.ie
The development of a scalable and safe continuous flow synthesis of azidodiethylaluminum would be a significant advancement, making this versatile reagent more accessible for both academic research and industrial applications. Future work in this area could focus on the design and optimization of microreactors specifically for this reaction, as well as the development of integrated multi-step flow processes that utilize azidodiethylaluminum in subsequent transformations. flinders.edu.au
Sustainable and Green Chemistry Approaches in Organoaluminum Azide Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. the-innovation.orgmdpi.com Applying these principles to the synthesis of organoaluminum azides like azidodiethylaluminum is a critical area for future research.
Key areas of focus for developing more sustainable synthetic routes include:
Atom Economy and Waste Reduction: Evaluating the atom economy of current synthetic methods and exploring alternative pathways that maximize the incorporation of all starting materials into the final product. nih.govwhiterose.ac.uk This includes minimizing the use of protecting groups and auxiliary reagents.
Energy Efficiency: Developing synthetic protocols that proceed under milder reaction conditions, reducing the energy input required. the-innovation.org
Renewable Feedstocks: In the long term, exploring the potential for deriving the ethyl groups from renewable bio-based feedstocks could significantly improve the sustainability of azidodiethylaluminum production. acs.orgnih.gov
The application of green chemistry metrics, such as E-Factor and Process Mass Intensity (PMI), can be used to quantitatively assess the environmental impact of different synthetic routes and guide the development of more sustainable processes. mdpi.comnih.govresearchgate.net
Table 2: Green Chemistry Metrics for Synthesis Evaluation
| Metric | Description | Goal |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize the incorporation of reactant atoms into the final product. whiterose.ac.uk |
| E-Factor (Environmental Factor) | Total waste (kg) / kg of product | Minimize waste generation. nih.govresearchgate.net |
| Process Mass Intensity (PMI) | Total mass in a process (kg) / Mass of product (kg) | Reduce the overall mass of materials used in a process. mdpi.comresearchgate.net |
| Reaction Mass Efficiency (RME) | Mass of isolated product / Total mass of reactants | Provide a more realistic measure of reaction efficiency. nih.gov |
New Frontiers in Advanced Materials Design Utilizing Azidodiethylaluminum as a Building Block
The combination of a reactive organometallic center and a versatile azide group makes azidodiethylaluminum a potentially valuable building block for the synthesis of advanced materials.
Precursor for Aluminum Nitride (AlN): Aluminum nitride is a wide-bandgap semiconductor with excellent thermal conductivity and electrical insulation properties, making it valuable for applications in electronics and optoelectronics. Azidodiethylaluminum could serve as a single-source precursor for the chemical vapor deposition (CVD) or atomic layer deposition (ALD) of AlN thin films. The pyrolysis of azidodiethylaluminum would ideally yield AlN, ethane, and nitrogen gas. researchgate.netresearchgate.net Research in this area would focus on optimizing the deposition conditions to achieve high-quality, crystalline AlN films.
Functional Polymers: The azide group can be readily transformed into a variety of other functional groups, or it can participate in "click" reactions to attach other molecules to a polymer backbone. sigmaaldrich.commdpi.comnanosoftpolymers.com Azidodiethylaluminum could be used to introduce azide functionality into polymers, either through post-polymerization modification or by acting as a co-monomer. This would open up possibilities for creating functional polymers with tailored properties for applications in drug delivery, coatings, and electronics. nanosoftpolymers.comrsc.org
Coordination Polymers and Metal-Organic Frameworks (MOFs): The azide ligand is known to act as a bridging ligand in the formation of coordination polymers and MOFs, which have applications in gas storage, separation, and catalysis. nih.govmdpi.comrsc.orgdesy.deosti.gov While the reactivity of the diethylaluminum moiety would need to be carefully managed, it is conceivable that azidodiethylaluminum could be used in the synthesis of novel aluminum-based coordination polymers with interesting structural and functional properties.
The exploration of these future research directions will require interdisciplinary collaboration between organometallic chemists, materials scientists, chemical engineers, and biochemists. Unlocking the full potential of azidodiethylaluminum could lead to significant advancements across a wide range of scientific and technological fields.
Q & A
Q. Q1. What are the critical considerations for synthesizing Aluminum azidodiethyl- in a laboratory setting, given its instability?
Methodological Answer: Synthesis requires stringent control of reaction conditions (e.g., temperature < 0°C, inert atmosphere) to mitigate risks of decomposition or explosion. Use Schlenk-line techniques for handling air-sensitive reagents and monitor reactions via in situ FTIR to track azide group stability. Post-synthesis, characterize using NMR (¹H, ¹³C) and X-ray crystallography to confirm structure. Include raw spectral data in appendices to enable reproducibility .
Q. Q2. How should researchers design experiments to validate the purity of Aluminum azidodiethyl-?
Methodological Answer: Combine multiple analytical techniques:
- Chromatography : HPLC with UV detection to identify byproducts.
- Elemental Analysis : Verify stoichiometry of Al, N, and C.
- Thermal Analysis : DSC to detect exothermic decomposition events.
Document discrepancies between theoretical and observed values, and use error analysis (e.g., ±2% tolerance for elemental composition) to assess confidence intervals .
Advanced Research: Mechanistic & Computational Studies
Q. Q3. What experimental and computational approaches are optimal for studying the decomposition pathways of Aluminum azidodiethyl-?
Methodological Answer:
- Experimental : Use time-resolved mass spectrometry coupled with TGA to identify gaseous decomposition products.
- Computational : Perform DFT calculations (e.g., B3LYP/6-311+G(d)) to model transition states and activation energies. Validate models against experimental Arrhenius parameters. Address contradictions by cross-referencing spectral data (e.g., IR peaks for intermediate species) with computed vibrational frequencies .
Q. Q4. How can researchers reconcile discrepancies in reported reactivity data for Aluminum azidodiethyl- across studies?
Methodological Answer: Conduct a meta-analysis of primary literature, focusing on variables like solvent polarity, catalyst traces, or moisture content. Use statistical tools (e.g., ANOVA) to identify outliers. For unresolved conflicts, design controlled experiments replicating prior conditions while isolating suspected variables (e.g., O₂ levels). Publish raw datasets to facilitate community validation .
Data Analysis & Interpretation
Q. Q5. What frameworks are recommended for analyzing contradictory spectroscopic data in Aluminum azidodiethyl- studies?
Methodological Answer: Adopt a triangulation approach :
Compare NMR/IR data with computational predictions.
Cross-validate using alternative techniques (e.g., Raman vs. FTIR).
Apply multivariate analysis (PCA) to identify clusters in spectral datasets.
Highlight methodological limitations (e.g., instrument resolution) in the discussion section and propose calibration standards for future work .
Q. Q6. How should researchers structure appendices to comply with journal guidelines when presenting large datasets?
Methodological Answer:
- Raw Data : Include in appendices as .csv files or high-resolution spectra.
- Processed Data : Summarize key results (e.g., kinetic rate constants) in tables within the main text.
- Metadata : Document instrument settings (e.g., NMR shim values) and environmental conditions (e.g., humidity). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .
Literature & Ethical Practices
Q. Q7. What strategies ensure a comprehensive literature review while avoiding unreliable sources?
Methodological Answer:
- Databases : Use SciFinder, Reaxys, and PubMed, excluding non-peer-reviewed platforms like .
- Search Terms : Combine "Aluminum azidodiethyl-" with "kinetics," "synthesis," or "hazard assessment." Apply exclusion criteria (e.g., omit patents or non-English abstracts).
- Citation Management : Use Zotero to track primary sources and avoid secondary interpretations .
Q. Q8. How can researchers address ethical concerns when studying hazardous compounds like Aluminum azidodiethyl-?
Methodological Answer:
- Safety Protocols : Follow ACS guidelines for azide handling, including blast shields and remote monitoring.
- Transparency : Disclose near-miss incidents in supplementary materials.
- Collaboration : Consult institutional safety officers to design risk-mitigation workflows. Reference prior incident reports in the methodology section .
Proposal Development & Funding
Q. Q9. What elements are critical for a grant proposal investigating novel applications of Aluminum azidodiethyl-?
Methodological Answer:
- Objectives : Define measurable milestones (e.g., "synthesize derivatives with ≤5% decomposition").
- Innovation : Highlight gaps, such as unexplored catalytic properties.
- Feasibility : Include preliminary data (e.g., stability tests in polar solvents) and contingency plans for synthesis failures. Use Gantt charts to outline timelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
